2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
Description
“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
Chemical Reactions Analysis
“4-(Pyridin-4-yl)thiazol-2-amine” has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Scientific Research Applications
Biological Evaluation of Thiazole Derivatives
Specific Scientific Field
Pharmaceutical and Biological Research
Summary of the Application
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Methods of Application or Experimental Procedures
The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Results or Outcomes
The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have shown promising results in the treatment of various diseases.
Corrosion Inhibitor
Specific Scientific Field
Material Science and Engineering
Summary of the Application
4-(pyridin-4-yl)thiazol-2-amine, a derivative of thiazole, has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
Methods of Application or Experimental Procedures
Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analysis .
Results or Outcomes
The study found that 4-(pyridin-4-yl)thiazol-2-amine acts as an efficient non-toxic inhibitor for mild steel corrosion .
Synthesis of New Compounds
Specific Scientific Field
Chemistry and Drug Design
Summary of the Application
Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in the synthesis of new compounds with potential pharmaceutical applications .
Methods of Application or Experimental Procedures
The synthesis of new compounds involves modification of the thiazole moiety at different positions to generate new molecules .
Results or Outcomes
A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized. The effect of these compounds could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .
Oligosaccharide Synthesis
Specific Scientific Field
Biochemistry
Summary of the Application
This study focuses on a new concept for oligosaccharide synthesis based on 4-(pyridin-2-yl)thiazol-2-yl thioglycosides .
Methods of Application or Experimental Procedures
These thioglycosides can either act as effective glycosyl donors or can be deactivated by stable bidentate complexation with palladium (ii) bromide .
Results or Outcomes
The study presents a new approach for oligosaccharide synthesis using thiazole derivatives .
Photosensitizers and Dyes
Specific Scientific Field
Photographic Chemistry
Summary of the Application
Thiazoles are used in the field of photosensitizers and dyes . They are a basic scaffold found in many natural compounds and synthetic drugs .
Results or Outcomes
Thiazoles are a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .
Neurotransmitter Synthesis
Specific Scientific Field
Neuroscience
Summary of the Application
Thiazole is naturally found in Vitamin B1 (thiamine). Thiamine is a water-soluble vitamin. It helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Methods of Application or Experimental Procedures
Thiamine, which contains a thiazole ring, is used by the body to metabolize carbohydrates and to synthesize neurotransmitters .
Results or Outcomes
Thiamine plays a crucial role in the normal functioning of the nervous system .
properties
IUPAC Name |
2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12(22-14-5-3-2-4-6-14)16(21)20-17-19-15(11-23-17)13-7-9-18-10-8-13/h2-12H,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTSSCYQOIIXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=NC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330308 | |
Record name | 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide | |
CAS RN |
878923-20-7 | |
Record name | 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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